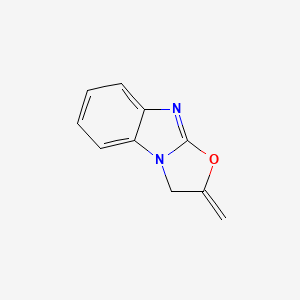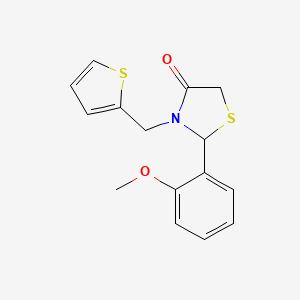
2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazolidinone ring fused with a thiophene and a methoxyphenyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Functionalized thiophene or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar in structure but lacks the thiazolidinone ring.
Tris(2-methoxyphenyl)amine: Contains methoxyphenyl groups but has a different core structure.
2-Methoxyphenylacetic acid: Similar methoxyphenyl group but different functional groups.
Uniqueness
2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a thiophene and methoxyphenyl group, which imparts distinct chemical reactivity and potential bioactivity not found in the similar compounds listed above .
Properties
Molecular Formula |
C15H15NO2S2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H15NO2S2/c1-18-13-7-3-2-6-12(13)15-16(14(17)10-20-15)9-11-5-4-8-19-11/h2-8,15H,9-10H2,1H3 |
InChI Key |
RPTAEYJJXAYXKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N(C(=O)CS2)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


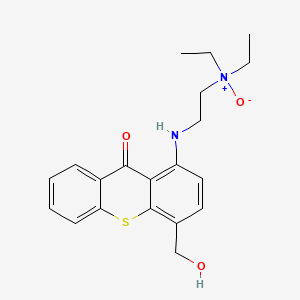

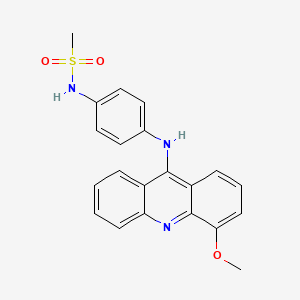
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
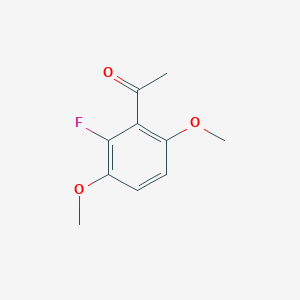
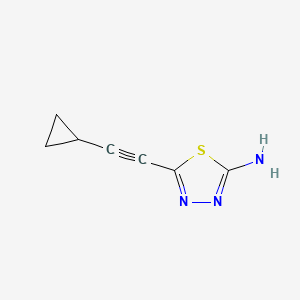
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
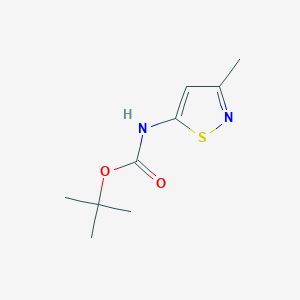

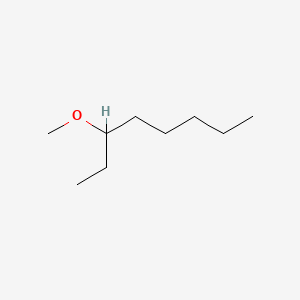
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)

